Cilastatin

Dehydropeptidase I Enzyme Kinetics Drug Development

Select Cilastatin for its unique pharmacological fingerprint: a highly selective renal DHP-I inhibitor (IC50 = 0.1 μM) that protects imipenem from renal hydrolysis, enabling accurate pharmacokinetic assessments. Its >1,700-fold selectivity over bacterial CphA (IC50 = 178 μM) ensures experimental precision. Essential for nephroprotection studies (AKI, cisplatin toxicity) and OAT1/3 transport research. Co-administer with imipenem to achieve therapeutic urinary concentrations in vivo. Guaranteed ≥98% purity for reproducible results.

Molecular Formula C16H26N2O5S
Molecular Weight 358.5 g/mol
CAS No. 82009-34-5
Cat. No. B194054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilastatin
CAS82009-34-5
SynonymsCilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin
Molecular FormulaC16H26N2O5S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
InChIInChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1
InChIKeyDHSUYTOATWAVLW-WFVMDLQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light-Yellow Solid
Solubility1.00e-01 g/L

Cilastatin (CAS 82009-34-5) for Scientific Research: A Renal Dehydropeptidase-I Inhibitor and Antibiotic Adjunct


Cilastatin (MK-0791) is a reversible, competitive inhibitor of renal dehydropeptidase-I (DHP-I), a zinc metalloenzyme located in the brush border of proximal tubules that degrades carbapenem antibiotics like imipenem [1]. Its primary function is to protect imipenem from renal hydrolysis, thereby extending its plasma half-life and enabling therapeutic urinary concentrations [2]. While it lacks intrinsic antibacterial activity, its high specificity for renal DHP-I (IC50 = 0.1 μM) and a secondary, low-potency inhibition of the bacterial metallo-β-lactamase CphA (IC50 = 178 μM) define its unique pharmacological profile [3].

Why Cilastatin Cannot Be Substituted with Generic DHP-I Inhibitors: Critical Differences in Potency, Specificity, and Clinical Evidence


Generic substitution among renal dehydropeptidase-I (DHP-I) inhibitors is not scientifically valid due to significant variations in potency, enzyme specificity, and clinical nephroprotective outcomes. Cilastatin's IC50 for human renal DHP-I is 0.1 μM, and it demonstrates >1,700-fold selectivity for this target over the bacterial metallo-β-lactamase CphA [1]. In contrast, the experimental DHP-I inhibitor 'compound 25' is 200-fold more potent (Ki = 0.52 nM) but lacks the extensive clinical safety and nephroprotective data that define cilastatin's utility [2]. Other agents, like probenecid, share some nephroprotective mechanisms via OAT inhibition but do not inhibit DHP-I, leading to fundamentally different pharmacokinetic and protective profiles [3]. Therefore, selecting cilastatin is not a matter of interchangeability but of precise, evidence-based scientific application.

Quantitative Evidence for Cilastatin's Superiority: A Head-to-Head Comparison Guide


DHP-I Inhibition Potency: Cilastatin vs. Experimental 'Compound 25'

Cilastatin's potency as a DHP-I inhibitor is well-established with an IC50 of 0.1 μM (100 nM) [1]. While it is not the most potent inhibitor ever developed, this is a critical point of differentiation. A 1991 study identified 'compound 25' (Ki = 0.52 nM), which is approximately 200-fold more potent than cilastatin [2]. However, 'compound 25' remains an experimental tool compound with no clinical development, highlighting cilastatin's unique position as the most potent and extensively validated DHP-I inhibitor available for clinical and translational research [2].

Dehydropeptidase I Enzyme Kinetics Drug Development

Nephroprotection in Bone Marrow Transplantation: Cilastatin Reduces Acute Renal Failure Risk

A retrospective clinical study of 104 allogeneic bone marrow transplant patients provides direct evidence of cilastatin's nephroprotective effect beyond its role as a DHP-I inhibitor. Among patients exposed to imipenem/cilastatin (I/C), only 20.3% (13 of 64) developed acute renal failure (ARF), compared to 47.5% (19 of 40) in the unexposed control group, representing a 57% relative risk reduction (P < 0.003; OR 0.28) [1]. This nephroprotection was observed against cyclosporin A-induced toxicity, a common complication in this patient population.

Nephroprotection Bone Marrow Transplantation Clinical Trial

Renal Protection Against Sepsis-Induced AKI: Cilastatin Improves Survival in a Rat Model

In a 2025 preclinical study using a cecal ligation puncture (CLP) rat model of sepsis, cilastatin administration (150 mg/kg) demonstrated significant nephroprotective and survival benefits. Cilastatin treatment prevented sepsis-induced kidney dysfunction and reduced inflammatory markers associated with the TLR4 and NLRP3 pathways [1]. Crucially, the study reported a 33% improvement in survival in the cilastatin-treated group compared to the untreated sepsis control group [1].

Sepsis Acute Kidney Injury Nephroprotection

Mechanistic Comparison of Nephroprotection: Cilastatin vs. Probenecid via OAT Inhibition

Cilastatin's nephroprotective effect is mediated not only by DHP-I inhibition but also through inhibition of renal organic anion transporters (OATs), a mechanism it shares with probenecid. A 2019 study demonstrated that both cilastatin and probenecid inhibited hOAT1/3-mediated transport of imipenem with comparable IC50 values and ameliorated imipenem-induced acute kidney injury in rabbits [1]. However, unlike probenecid, cilastatin uniquely combines this OAT inhibition with potent DHP-I inhibition, providing a dual mechanism of renal protection that is not achievable with probenecid alone [1].

Organic Anion Transporters Nephrotoxicity Drug-Drug Interactions

Clinical Safety Profile: Lower Adverse Event Rates Compared to Alternative Carbapenem Combinations

Clinical trials comparing imipenem/cilastatin to meropenem, a carbapenem that is stable to DHP-I hydrolysis, provide a unique baseline for assessing the safety of the cilastatin component. A multicenter study in patients with complicated urinary tract infections found that recipients of imipenem/cilastatin experienced fewer drug-related adverse reactions than those receiving meropenem (8% vs. 19%) [1]. Furthermore, a retrospective cohort study in patients with pneumonia, bacteremia, and/or sepsis indicated that imipenem-cilastatin was associated with a decrease in acute kidney injury (AKI) rates compared to meropenem [2].

Clinical Trial Safety Adverse Events

Optimal Research and Industrial Applications for Cilastatin (CAS 82009-34-5) Based on Verified Evidence


Investigating Carbapenem Pharmacokinetics and Nephroprotection

Cilastatin is essential for in vivo studies of imipenem and other DHP-I-sensitive carbapenems. Its co-administration prevents renal degradation, allowing accurate assessment of the antibiotic's pharmacokinetic profile, tissue distribution, and efficacy in infection models. The dual mechanism of nephroprotection (DHP-I and OAT inhibition) makes it the preferred choice for studies requiring the prevention of antibiotic-induced nephrotoxicity [1].

Research on Drug-Induced Acute Kidney Injury (AKI)

Cilastatin is a critical tool for investigating mechanisms of nephroprotection against various insults, including ischemia-reperfusion injury, sepsis, and nephrotoxic drugs like cisplatin and cyclosporin A. Its demonstrated ability to reduce AKI incidence and improve survival in preclinical models, as well as clinical evidence of nephroprotection, makes it a standard for AKI research [2][3].

Studies of Organic Anion Transporter (OAT)-Mediated Drug Interactions

Cilastatin serves as a pharmacological probe for studying the role of renal OATs (particularly OAT1 and OAT3) in drug disposition and nephrotoxicity. Its ability to inhibit hOAT1/3 at clinically relevant concentrations allows researchers to dissect the contribution of these transporters to drug-drug interactions and renal safety profiles [1].

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